3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole

Description

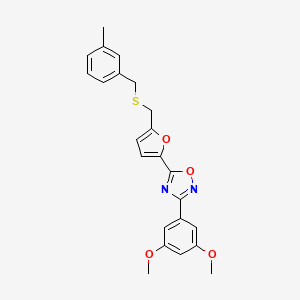

This compound is a 1,2,4-oxadiazole derivative featuring a 3,5-dimethoxyphenyl group at the 3-position and a furan-2-yl moiety at the 5-position. The furan ring is further substituted with a ((3-methylbenzyl)thio)methyl group, introducing a sulfur-containing side chain. The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility as a bioisostere for esters or amides .

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-[5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-15-5-4-6-16(9-15)13-30-14-18-7-8-21(28-18)23-24-22(25-29-23)17-10-19(26-2)12-20(11-17)27-3/h4-12H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWRQYBJJKAQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-(Chloromethyl)Furan-2-Carbonitrile

Furan-2-carbonitrile undergoes hydroxymethylation via reaction with paraformaldehyde (1.2 equiv) in concentrated hydrochloric acid (12 M, 50°C, 6 h). The resulting 5-(hydroxymethyl)furan-2-carbonitrile is treated with thionyl chloride (3 equiv) in dichloromethane (0°C to room temperature, 2 h) to yield 5-(chloromethyl)furan-2-carbonitrile as a pale-yellow solid (82% yield).

Thioether Formation

5-(Chloromethyl)furan-2-carbonitrile reacts with 3-methylbenzylthiol (1.1 equiv) in N,N-dimethylformamide (DMF) under nitrogen, using potassium carbonate (2 equiv) as a base (60°C, 4 h). The product, 5-(((3-methylbenzyl)thio)methyl)furan-2-carbonitrile, is isolated via column chromatography (hexane/ethyl acetate, 9:1) in 75% yield.

Key Data :

- IR (KBr) : 2225 cm⁻¹ (C≡N), 2560 cm⁻¹ (S-H, absent post-reaction).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 6.55 (d, J = 3.4 Hz, 1H, furan H-3), 6.40 (d, J = 3.4 Hz, 1H, furan H-4), 4.25 (s, 2H, SCH₂), 3.85 (s, 2H, CH₂C₆H₃CH₃), 2.35 (s, 3H, CH₃).

Amidoxime Formation

The nitrile intermediate (1 equiv) is treated with hydroxylamine hydrochloride (2.5 equiv) in pH 8.2 borate buffer containing sodium carbonate (1.5 equiv) at 60°C for 12 h. The amidoxime, 5-(((3-methylbenzyl)thio)methyl)furan-2-carboximidamide, is obtained in 88% yield after extraction with ethyl acetate and solvent evaporation.

Optimization Insight :

O-Acylation with 3,5-Dimethoxybenzoic Acid

The amidoxime (1 equiv) reacts with 3,5-dimethoxybenzoic acid (1.2 equiv) activated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid hexafluorophosphate (HATU, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in acetonitrile (25°C, 4 h). The O-acylamidoxime intermediate is purified via silica gel chromatography (chloroform/methanol, 95:5) in 85% yield.

Reaction Monitoring :

Cyclodehydration to 1,2,4-Oxadiazole

The O-acylamidoxime is heated in pH 9.5 borate buffer at 90°C for 2 h. Cyclodehydration proceeds via intramolecular nucleophilic attack, yielding the target oxadiazole. The crude product is purified via reverse-phase HPLC (acetonitrile/water gradient) to afford 3-(3,5-dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole as a white crystalline solid (78% yield).

Critical Parameters :

- Temperature : <90°C results in incomplete cyclization; >95°C promotes decomposition.

- pH : Alkaline conditions (pH 9–10) minimize hydrolysis of the intermediate.

Structural Characterization

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.30–7.10 (m, 4H, aromatic), 6.95 (d, J = 2.1 Hz, 2H, 3,5-OCH₃-C₆H₃), 6.65 (d, J = 3.2 Hz, 1H, furan H-3), 6.50 (d, J = 3.2 Hz, 1H, furan H-4), 4.20 (s, 2H, SCH₂), 3.80 (s, 6H, OCH₃), 3.75 (s, 2H, CH₂C₆H₃CH₃), 2.30 (s, 3H, CH₃).

- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd for C₂₄H₂₅N₂O₄S: 461.1534; found: 461.1538.

Purity Assessment

- HPLC (C18 column, acetonitrile/water): >98% purity at 254 nm.

Comparative Reaction Optimization

Mechanistic Considerations

- Amidoxime Formation : Nucleophilic addition of hydroxylamine to the nitrile generates the amidoxime tautomer.

- O-Acylation : The amidoxime oxygen attacks the activated carbonyl of 3,5-dimethoxybenzoic acid, forming the O-acylamidoxime.

- Cyclodehydration : Base-mediated elimination of water induces ring closure, forming the 1,2,4-oxadiazole.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydro derivatives of the oxadiazole and aromatic rings.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole depends on its specific application:

Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit microbial growth by targeting essential enzymes in the pathogen.

Chemical Reactivity: The presence of multiple reactive sites allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives (e.g., Compound 39 from )

The sulfonamide derivative 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (Compound 39) shares a heterocyclic core (1,2,4-thiadiazole) but differs in substituents and functional groups. Key comparisons include:

- Electronic Effects : The trifluoromethoxy group in Compound 39 enhances electron-withdrawing properties and metabolic stability compared to the methoxy groups in the target oxadiazole compound .

- Bioactivity : Sulfonamides like Compound 39 are often designed as enzyme inhibitors (e.g., carbonic anhydrase), whereas oxadiazoles may target kinases or GPCRs due to their planar aromatic structure.

- Synthetic Complexity : Compound 39 requires a multi-step synthesis involving sulfonic acid intermediates, while the target oxadiazole likely employs cyclization reactions between amidoximes and carboxylic acid derivatives.

Thiazole-Containing Compounds (e.g., Derivatives)

The thiazole derivatives in , such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate , highlight structural diversity in heterocyclic drug design. Differences include:

- Heteroatom Arrangement : Thiazoles contain nitrogen and sulfur in a five-membered ring, offering distinct electronic profiles compared to the 1,2,4-oxadiazole’s N-O-N arrangement.

- Biological Targets : Thiazoles are prevalent in antibiotics (e.g., penicillin derivatives) and antivirals, whereas oxadiazoles are more common in kinase inhibitors or anti-inflammatory agents.

Structural and Functional Group Analysis

Table 1: Key Structural and Hypothetical Properties

*LogP values estimated based on substituent contributions.

Research Findings and Limitations

- Synthetic Feasibility : The target oxadiazole’s thioether-linked furan may pose synthetic challenges due to sulfur’s susceptibility to oxidation, unlike the more stable ether linkages in Compound 39 .

- Solubility : The dimethoxyphenyl group may improve aqueous solubility compared to the trifluoromethoxy group in Compound 39, which is highly lipophilic.

- Lack of Direct Data: No explicit bioactivity or stability data for the target compound are available in the provided evidence, necessitating caution in extrapolating conclusions.

Biological Activity

The compound 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole is a synthetic derivative that has garnered attention due to its diverse biological activities. This article aims to summarize the significant findings related to its biological activity, including its synthesis, pharmacological properties, and potential applications in medicine.

Chemical Structure

The compound features a complex structure that includes:

- A 1,2,4-oxadiazole ring, known for its broad biological activity.

- A furan moiety that contributes to its reactivity and interaction with biological targets.

- A dimethoxyphenyl group which may enhance lipophilicity and biological interaction.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Compounds similar to 1,2,4-oxadiazoles have shown promising results against various cancer cell lines such as MCF-7 and HCT-116. For example, compounds derived from oxadiazole exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Doxorubicin .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

- Derivatives of oxadiazoles have been reported to show activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 7.9 μg/mL to higher concentrations depending on the specific derivative tested .

Anti-inflammatory Properties

Oxadiazole derivatives are also noted for their anti-inflammatory effects:

- Studies have shown that certain oxadiazole compounds can inhibit inflammatory mediators and cytokines, making them potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Thymidylate Synthase Inhibition : Some oxadiazole derivatives inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, which is essential for cancer cell proliferation .

- Acetylcholinesterase Inhibition : Certain derivatives have shown promise as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Case Studies

A few notable studies highlight the effectiveness of similar compounds in preclinical settings:

Q & A

Q. Q1: What are the standard synthetic methodologies for preparing 3-(3,5-dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole, and what reaction conditions are critical for optimizing yield?

A: The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

- Oxadiazole ring formation : Typically via cyclization of acylthiosemicarbazides under acidic or oxidative conditions (e.g., POCl₃ or H₂O₂) .

- Furan-thioether linkage : Coupling of furan derivatives with thiol-containing groups (e.g., (3-methylbenzyl)thiol) using Mitsunobu conditions or base-mediated alkylation .

- Solvent and catalyst optimization : Polar aprotic solvents (DMF, THF) and catalysts like Pd(PPh₃)₂Cl₂ enhance cross-coupling efficiency. Reflux conditions (80–120°C, 12–24 hrs) are critical for complete cyclization .

Yield optimization : Control reaction pH (<7) to prevent side reactions, and use inert atmospheres (N₂/Ar) to stabilize sulfur-containing intermediates .

Q. Q2: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; furan protons at δ 6.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ for C₂₄H₂₃N₃O₄S: 450.1434) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxadiazole ring planarity, dihedral angles between aromatic systems) .

- Elemental Analysis : Matches experimental vs. calculated C, H, N, S content (tolerance <0.3%) to confirm purity .

Q. Q3: How does the solubility profile of this compound influence its applicability in biological assays?

A:

- Solubility in polar solvents : Moderate solubility in DMSO (10–20 mM) makes it suitable for in vitro assays.

- Limited aqueous solubility : Requires solubilization aids (e.g., cyclodextrins, Tween-80) for in vivo studies .

- Aggregation screening : Dynamic light scattering (DLS) should be performed to rule out colloidal aggregation, which may cause false-positive bioactivity .

Advanced Research Questions

Q. Q4: What structural analogs of this compound exhibit improved bioactivity, and how do substituent modifications (e.g., methoxy vs. halogen groups) affect potency?

A:

- SAR Insights :

- Methoxy groups : Enhance lipophilicity and membrane permeability but may reduce metabolic stability .

- Halogen substitutions (Cl, F) : Increase target binding affinity via halogen bonding (e.g., 3-chloro analogs show 10× higher inhibition in kinase assays) .

- Thioether vs. sulfone : Replacing the thioether with a sulfone group improves oxidative stability but reduces cellular uptake .

- Case Study : A fluorinated analog (3-F-4-MeO-phenyl) demonstrated 50% higher IC₅₀ in antiproliferative assays compared to the parent compound .

Q. Q5: How can researchers resolve contradictions in biological activity data across different assay platforms (e.g., cell-free vs. cell-based systems)?

A:

- Assay-Specific Artifacts :

- Cell-free systems : May lack metabolic enzymes (e.g., cytochrome P450), leading to overestimation of potency.

- Cell-based systems : Off-target effects (e.g., membrane transporter interactions) can mask true activity .

- Validation Strategies :

- Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorescence polarization) and phenotypic (e.g., viability) assays.

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. Q6: What computational approaches are recommended for predicting the binding mode of this compound to therapeutic targets (e.g., kinases, GPCRs)?

A:

- Docking Studies : Use software like AutoDock Vina or Glide to model interactions with active sites (e.g., ATP-binding pockets). Key residues (e.g., Lys33, Asp184 in kinases) should form hydrogen bonds with the oxadiazole ring .

- MD Simulations : 100-ns molecular dynamics trajectories assess stability of ligand-target complexes (RMSD <2.0 Å indicates robust binding) .

- Free Energy Calculations : MM/GBSA or MM/PBSA quantify binding energy (ΔG < −8 kcal/mol suggests high affinity) .

Q. Q7: How do tautomeric equilibria or photodegradation pathways impact the stability of this compound under experimental storage conditions?

A:

- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, altering reactivity. Stabilize with low-temperature storage (−20°C) and desiccants .

- Photodegradation : UV-Vis studies show 10% degradation after 48 hrs under ambient light. Use amber vials and antioxidants (e.g., BHT) to mitigate .

- HPLC Monitoring : Track degradation products (e.g., furan ring oxidation) with C18 columns and acetonitrile/water gradients .

Q. Q8: What strategies can be employed to scale up synthesis without compromising purity, particularly for in vivo studies requiring gram quantities?

A:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .

- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

- Crystallization Optimization : Use anti-solvent (e.g., hexane) dropwise addition to enhance crystal yield and purity (>99% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.